Methyl-3-Brom-7-hydroxy-1H-indazol-5-carboxylat

Übersicht

Beschreibung

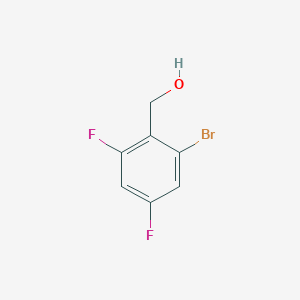

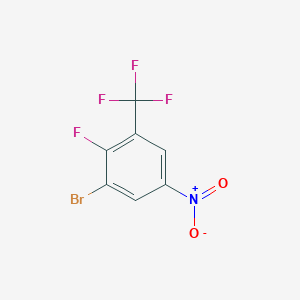

Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate is a synthetic organic compound with the molecular formula C9H7BrN2O3 and a molecular weight of 271.07 g/mol This compound belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Wissenschaftliche Forschungsanwendungen

Antikrebsanwendungen

Methyl-3-Brom-7-hydroxy-1H-indazol-5-carboxylat zeigt vielversprechendes Potenzial in der Krebsforschung, da der Indazol-Rest die Fähigkeit besitzt, das Wachstum neoplastischer Zelllinien zu hemmen . Es wurde beobachtet, dass Derivate der Verbindung eine Blockierung in der G0–G1-Phase des Zellzyklus verursachen, was für die Krebstherapie entscheidend ist, da es die Proliferation von Krebszellen stoppen kann .

Antibakterielle und antimykotische Eigenschaften

Das Indazol-Ringsystem, das in this compound vorhanden ist, ist bekannt für seine antibakterielle und antimykotische Aktivität. Dies macht es zu einer wertvollen Verbindung für die Entwicklung neuer Behandlungen gegen resistente Bakterien- und Pilzstämme .

Antidepressive und entzündungshemmende Wirkungen

Indazolhaltige Verbindungen, darunter this compound, wurden als potenzielle Antidepressiva und entzündungshemmende Mittel identifiziert. Ihre therapeutischen Wirkungen in diesen Bereichen werden untersucht, um neue Medikamente für psychische Erkrankungen und entzündliche Erkrankungen zu entwickeln .

Antivirales Potenzial

Neuere Studien haben das Potenzial von Indazol-Derivaten als antivirale Mittel hervorgehoben. This compound könnte als Basis für die Synthese von Verbindungen mit Aktivität gegen verschiedene Virusinfektionen verwendet werden .

Antioxidative Aktivität

Verbindungen, die den Indazol-Rest enthalten, haben ein gutes Scavenging-Potenzial gezeigt, was auf antioxidative Eigenschaften hinweist. Diese Eigenschaft von this compound kann bei der Entwicklung von Behandlungen zur Reduzierung von oxidativen Stressschäden genutzt werden .

Biotechnologische Produktion

Die Indolstruktur von this compound ist in biotechnologischen Anwendungen von Bedeutung. Sie kann bei der Produktion von natürlichen Farbstoffen und Aromen eingesetzt werden, und ihre Derivate haben in therapeutischen Anwendungen zur Behandlung menschlicher Krankheiten vielversprechend gezeigt .

Wirkmechanismus

Target of Action

Indazole derivatives are known to interact with various biological targets. For example, some indazole compounds have been found to inhibit kinases such as CHK1 and CHK2 . .

Mode of Action

The mode of action of indazole derivatives can vary depending on the specific compound and its targets. Some indazole compounds act by inhibiting the activity of their target proteins, thereby affecting cellular processes

Biochemical Pathways

Indazole derivatives can affect various biochemical pathways depending on their targets. For instance, inhibition of CHK1 and CHK2 kinases can affect cell cycle regulation and DNA damage response

Result of Action

The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Some indazole derivatives have shown antiviral, anti-inflammatory, and anticancer activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate typically involves the following steps:

-

Bromination: : The introduction of a bromine atom into the indazole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. This step is carried out under controlled conditions to ensure selective bromination at the desired position.

-

Hydroxylation: : The hydroxyl group is introduced through a hydroxylation reaction, which can be performed using reagents like hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid. This step requires careful control of temperature and reaction time to achieve the desired product.

-

Esterification

Eigenschaften

IUPAC Name |

methyl 3-bromo-7-hydroxy-2H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O3/c1-15-9(14)4-2-5-7(6(13)3-4)11-12-8(5)10/h2-3,13H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVMPNHKDJZVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(NN=C2C(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[2-[[2-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate](/img/structure/B1529476.png)

![[3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1529483.png)

![tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate](/img/structure/B1529484.png)